molecular formula C13H19N3O2 B14331734 2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- CAS No. 104822-41-5

2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl-

Cat. No.: B14331734
CAS No.: 104822-41-5
M. Wt: 249.31 g/mol
InChI Key: JPYXVWROKRXYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a pyridinyl group and a hydroxy group attached to the imidazolidinone ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- typically involves multiple steps. One common method includes the reaction of 1,2-dimethylethylenediamine with phosgene to form the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

104822-41-5

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

3-(4-tert-butylpyridin-2-yl)-4-hydroxy-1-methylimidazolidin-2-one

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)9-5-6-14-10(7-9)16-11(17)8-15(4)12(16)18/h5-7,11,17H,8H2,1-4H3

InChI Key

JPYXVWROKRXYHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)N2C(CN(C2=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.